

Application Notes: Tris-acetate-EDTA (TAE) Buffer for Agarose Gel Electrophoresis

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Compound of Interest

Compound Name: **E260**

Cat. No.: **B607438**

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Introduction

Tris-acetate-EDTA (TAE) buffer is a solution utilized extensively in molecular biology for the electrophoresis of nucleic acids, such as DNA and RNA, in agarose gels.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The buffer is composed of three primary components: Tris base, acetic acid, and EDTA (ethylenediaminetetraacetic acid).[\[4\]](#)[\[5\]](#) Each component serves a critical function:

- Tris (tris(hydroxymethyl)aminomethane): This is the primary buffering agent, responsible for maintaining a stable, slightly basic pH (typically around 8.3), which is crucial for preserving the negative charge and integrity of nucleic acid molecules during electrophoresis.[\[4\]](#)[\[5\]](#)
- Acetate: Sourced from glacial acetic acid, acetate ions provide the necessary ionic strength and conductivity for the buffer, allowing an electric current to pass through the gel and facilitate the migration of nucleic acids.[\[5\]](#)
- EDTA (Ethylenediaminetetraacetic acid): As a chelating agent, EDTA sequesters divalent cations like magnesium (Mg^{2+}), which are essential cofactors for nucleases.[\[5\]](#)[\[6\]](#)[\[7\]](#) By binding these ions, EDTA protects the DNA and RNA from degradation by contaminating enzymes.[\[6\]](#)[\[7\]](#)

TAE buffer is favored for many routine applications due to the rapid migration of linear, double-stranded DNA compared to other buffers like Tris-borate-EDTA (TBE).[\[2\]](#) However, it possesses a lower buffering capacity, which can become exhausted during prolonged or high-voltage electrophoresis runs.[\[2\]](#)[\[4\]](#) Therefore, for extended separations, buffer recirculation or

replacement may be necessary.[8] The 1x working solution of TAE is used for both preparing the agarose gel and as the running buffer in the electrophoresis chamber.[2][8]

Data Presentation

The following tables provide quantitative data for the preparation of standard TAE buffer solutions.

Table 1: Reagents for 1 Liter of 50x TAE Stock Solution

Reagent	Amount	Final Concentration (in 50x Stock)
Tris base	242 g	2 M
Glacial Acetic Acid	57.1 mL	1 M
0.5 M EDTA (pH 8.0)	100 mL	50 mM
Deionized Water (dH ₂ O)	Up to 1 L	N/A

Note: The final pH of the 50x stock solution should be approximately 8.3-8.5 and does not typically require adjustment.[1][9][10]

Table 2: Final Concentrations in 1x TAE Working Solution

Component	Molarity
Tris	40 mM
Acetate	20 mM
EDTA	1 mM

The 1x working solution is prepared by a 1:50 dilution of the 50x stock solution.[2][7]

Experimental Protocols

Protocol 1: Preparation of 50x TAE Stock Solution (1 Liter)

This protocol describes the preparation of a 1 L concentrated (50x) stock solution of TAE buffer.

Materials:

- Tris base (Tris(hydroxymethyl)aminomethane)
- Glacial Acetic Acid
- 0.5 M EDTA, pH 8.0 solution
- Deionized water (dH₂O)
- 1 L graduated cylinder or volumetric flask
- Stir plate and magnetic stir bar
- Beaker or flask (at least 1 L capacity)

Procedure:

- Add approximately 700 mL of deionized water to a 1 L beaker or flask.[1][9]
- Place the beaker on a magnetic stir plate and add a stir bar.
- Weigh out 242 g of Tris base and add it to the water.[1][6] Stir until the Tris base is completely dissolved.
- Carefully measure and add 57.1 mL of glacial acetic acid to the solution.[1][6]
- Add 100 mL of 0.5 M EDTA (pH 8.0) solution.[1][6]
- Continue stirring until the solution is homogeneous.
- Transfer the solution to a 1 L graduated cylinder or volumetric flask and add deionized water to bring the final volume to 1 liter.[1][2]

- Transfer the final solution to a labeled, sealed container. The 50x TAE stock can be stored at room temperature indefinitely.[1][9] If a precipitate forms over time, warm the solution to 37°C and stir to redissolve it before use.[9]

Protocol 2: Preparation of 1x TAE Working Solution (1 Liter)

This protocol outlines the dilution of the 50x stock to a 1x working solution for immediate use.

Materials:

- 50x TAE Stock Solution
- Deionized water (dH₂O)
- 1 L graduated cylinder or bottle

Procedure:

- Measure 20 mL of the 50x TAE stock solution using a graduated cylinder.[6][7]
- Add the 20 mL of stock solution to a 1 L graduated cylinder or bottle.
- Add 980 mL of deionized water to reach a final volume of 1 L.[6][7]
- Mix the solution thoroughly by inversion or shaking.[6][7] The 1x TAE buffer is now ready for use in gel preparation and as a running buffer.

Protocol 3: Casting a 1% Agarose Gel with 1x TAE Buffer (50 mL Gel)

This protocol details the steps for preparing a standard 1% agarose gel.

Materials:

- Agarose (electrophoresis grade)
- 1x TAE Working Solution

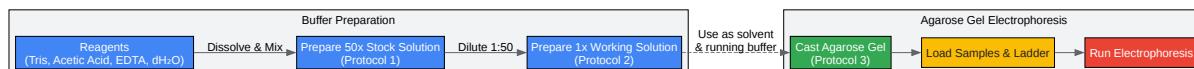
- Erlenmeyer flask (100-250 mL capacity)
- Microwave oven or hot plate
- Gel casting tray and comb
- Nucleic acid stain (e.g., SYBR® Safe, GelRed®)
- Heat-resistant gloves

Procedure:

- Weigh 0.5 g of agarose powder and add it to a 100 mL or 250 mL Erlenmeyer flask.[\[11\]](#)
- Add 50 mL of 1x TAE working solution to the flask.[\[11\]](#) Swirl gently to mix.
- Heat the mixture in a microwave oven until the agarose is completely dissolved.[\[11\]](#)[\[12\]](#) This is typically achieved by heating for 1-2 minutes, stopping to swirl the flask every 30 seconds to prevent boiling over.[\[11\]](#) The final solution should be clear and homogeneous.
- Allow the agarose solution to cool at room temperature for 5-10 minutes, or until it is cool enough to touch comfortably (approximately 50-60°C).[\[11\]](#)
- While the gel is cooling, seal the ends of the gel casting tray and place the desired comb into the appropriate slots.
- Once cooled, add the nucleic acid stain to the agarose solution according to the manufacturer's instructions and swirl gently to mix. Avoid introducing air bubbles.[\[11\]](#)
- Pour the agarose solution slowly into the casting tray.[\[12\]](#) Check for and remove any bubbles with a clean pipette tip.
- Allow the gel to solidify completely at room temperature for 20-30 minutes.[\[12\]](#)[\[13\]](#) The gel will appear opaque once set.
- Once solidified, carefully remove the comb and the seals from the casting tray. Place the tray containing the gel into the electrophoresis tank.

- Add fresh 1x TAE working solution to the electrophoresis tank until the surface of the gel is submerged by 1-2 mm.[11][13] The gel is now ready for sample loading.

Visualizations



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